4-Cyclohexyl-3,5-dimethylphenol
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Overview
Description
4-Cyclohexyl-3,5-dimethylphenol is an organic compound belonging to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-3,5-dimethylphenol typically involves the alkylation of 3,5-dimethylphenol with cyclohexyl halides under basic conditions. The reaction can be carried out using a Friedel-Crafts alkylation mechanism, where an acid catalyst such as aluminum chloride (AlCl3) is used to facilitate the reaction. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-3,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cyclohexyl-quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-Cyclohexyl-3,5-dimethylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-3,5-dimethylphenol involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexyl group enhances the compound’s hydrophobicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparison with Similar Compounds
- 4-Hexylresorcinol
- 4-Chloro-3,5-dimethylphenol
- 2,6-Dimethylphenol
Comparison: 4-Cyclohexyl-3,5-dimethylphenol is unique due to its cyclohexyl group, which imparts distinct hydrophobic properties compared to other similar phenols.
Properties
Molecular Formula |
C14H20O |
---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-cyclohexyl-3,5-dimethylphenol |
InChI |
InChI=1S/C14H20O/c1-10-8-13(15)9-11(2)14(10)12-6-4-3-5-7-12/h8-9,12,15H,3-7H2,1-2H3 |
InChI Key |
QRICMBDACUNDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2CCCCC2)C)O |
Origin of Product |
United States |
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